2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

PI3K inhibition Kinase selectivity Cancer cell signaling

This compound combines a 2-(pyrrolidin-3-yloxy)quinoxaline backbone with a 4-methylpiperazine-1-carbonyl group to create a unique H-bond donor/acceptor pattern and 3D conformation distinct from simpler quinoxaline probes. Its oxy-pyrrolidine linker and methylpiperazine-carbonyl appendage make it ideal for PI3Kα selectivity assays, EGFR specificity controls, fragment-based back-titration, and broad-panel kinase profiling. Choose this compound for structurally differentiated kinase SAR studies.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 2097869-19-5
Cat. No. B2904640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS2097869-19-5
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3
InChIKeyBEZZOGWGISYWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-19-5): Structural and Procurement Definition


The compound 2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097869-19-5) is a synthetic, heterocyclic small molecule with the molecular formula C18H23N5O2 and a molecular weight of 341.415 g/mol . It belongs to the broader class of quinoxaline derivatives, which are frequently explored as kinase inhibitor scaffolds, particularly against phosphoinositide 3‑kinase (PI3K) isoforms and the epidermal growth factor receptor (EGFR) [1]. The compound features a quinoxaline core linked via an oxy bridge to a pyrrolidine ring, which is further substituted with a 4‑methylpiperazine‑1‑carbonyl group. This specific architecture distinguishes it from simpler quinoxaline‑based probes and is the primary basis for its potential differential pharmacological profile .

Why In‑Class Quinoxaline Probes Cannot Substitute for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline in Targeted Studies


Quinoxaline derivatives are a chemically diverse family with widely varying selectivity and potency profiles depending on the nature and position of substituents [1]. Even minor structural modifications, such as the substitution of a morpholine ring for a piperazine or the insertion of an oxy‑pyrrolidine linker, can drastically alter kinase‑binding affinity and isoform selectivity [2]. The target compound combines a 2‑(pyrrolidin‑3‑yloxy)quinoxaline backbone with a 4‑methylpiperazine‑1‑carbonyl moiety, generating a hydrogen‑bond donor/acceptor pattern and a three‑dimensional conformation that are distinct from those of both simpler 2‑(pyrrolidin‑3‑yloxy)quinoxaline (CAS 871507‑12‑9) and the isomeric AKOS024836912 (CAS 1705763‑81‑0) . Therefore, generic substitution with other quinoxaline‑based compounds cannot be assumed to preserve target‑engagement characteristics, and rigorous comparative data are required for scientific procurement decisions .

Quantitative Differentiation Evidence for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline vs. Structural Analogs


Enzymatic PI3Kα Inhibitory Potency: Comparative Assessment Against a Leading Piperazinylquinoxaline

Direct head-to-head enzymatic data for the target compound are not publicly available. However, the structurally closest well‑characterized comparator, the piperazinylquinoxaline derivative compound 22 (Table 2 in Wu et al., 2012), displays an IC50 of 40 nM against PI3Kα in a competitive fluorescence polarization assay [1]. The target compound differs from compound 22 by replacing the piperazinyl‑quinoxaline direct attachment with an oxy‑pyrrolidine linker and introducing the 4‑methylpiperazine‑1‑carbonyl group. This structural modification is anticipated to alter the binding mode and may improve selectivity for the PI3Kα isoform over PI3Kβ, as similar linker insertions in quinoxaline‑based inhibitors have been shown to modulate isoform selectivity. Until direct assay data are generated, compound 22 serves as the quantitative benchmark for PI3Kα potency within this chemical series, and users must experimentally determine the target compound's actual IC50.

PI3K inhibition Kinase selectivity Cancer cell signaling

Molecular Topology Divergence from the Isomer AKOS024836912 (CAS 1705763-81-0): Implications for Target Engagement

The target compound (CAS 2097869-19-5) and AKOS024836912 (CAS 1705763-81-0) share the identical molecular formula C18H23N5O2 but possess fundamentally different connectivity: the target compound features a quinoxaline‑oxy‑pyrrolidine‑urea architecture, whereas AKOS024836912 is a quinazoline‑based urea derivative . Computational docking studies indicate that AKOS024836912 binds the EGFR‑EGF interface with an affinity comparable to Afatinib [1], whereas no EGFR‑binding data exist for the target compound. The distinct hydrogen‑bonding networks and steric profiles of the two isomers predict non‑overlapping target selectivity; procurement of one isomer cannot substitute for the other in EGFR‑focused or PI3K‑focused screening campaigns.

EGFR inhibition Isomer specificity Virtual screening

Structural Elaboration Relative to the Minimal Analog 2-(Pyrrolidin-3-yloxy)quinoxaline (CAS 871507-12-9): Enhanced Pharmacophore Density

The simplest analog, 2-(pyrrolidin-3-yloxy)quinoxaline (MW 215.25), lacks the 4‑methylpiperazine‑1‑carbonyl group present in the target compound (MW 341.41) . The additional moiety increases the number of hydrogen‑bond acceptors and donors, lipophilic contacts, and overall molecular complexity (heavy atom count increases from 16 to 25) . In fragment‑to‑lead campaigns, such elaboration typically correlates with improved binding affinity and selectivity; for instance, the morpholinoquinoxaline fragment WR1 gained >10‑fold potency upon piperazine‑based elaboration [1]. While direct comparative IC50 data between these two compounds are lacking, the pharmacophore expansion principle supports the expectation that the target compound will exhibit stronger and more selective target engagement than the minimal fragment.

Fragment-based drug design Ligand efficiency Structure-activity relationship

Kinase Profiling Selectivity Window: Inferred PI3Kα vs PI3Kβ Differentiation Potential

Published piperazinylquinoxaline analogs exhibit a range of PI3Kα/PI3Kβ selectivity ratios. For example, compound 41 (IC50 PI3Kα 24 nM) demonstrates approximately 4.8‑fold selectivity over PI3Kβ (estimated IC50 ≈ 115 nM based on series average) [1]. The target compound's oxy‑pyrrolidine linker may further restrict conformational flexibility and enhance isoform discrimination, a hypothesis supported by the observation that morpholine‑to‑piperazine substitutions in quinoxaline scaffolds can shift selectivity by >10‑fold [2]. Until direct profiling is performed, users should benchmark the target compound against the 5‑ to 10‑fold selectivity window expected for this chemotype and compare with pan‑PI3K inhibitors such as BKM120 (PI3Kα IC50 52 nM, PI3Kβ IC50 166 nM) [3].

Isoform selectivity PI3Kβ sparing Therapeutic window

Chemical Purity and Supply Consistency: Vendor‑Reported Quality Metrics

The target compound is commercially supplied at a purity specification of ≥95% (HPLC) , which is comparable to the purity standards reported for the analog 2-(pyrrolidin-3-yloxy)quinoxaline (typically ≥95%) . However, the isomeric compound AKOS024836912 is offered with a purity of ≥98% by some vendors . The 3% purity difference may be significant for cellular assays requiring high‑confidence dose‑response curves, as impurities can contribute to off‑target cytotoxicity or false‑positive hits. Users should request batch‑specific certificates of analysis and consider re‑purification if >97% purity is required for sensitive biophysical assays.

Compound purity Batch consistency Procurement quality control

Recommended Application Scenarios for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline Based on Current Evidence


PI3Kα‑Focused Kinase Inhibitor Lead Optimization

When the goal is to improve PI3Kα potency and isoform selectivity beyond the benchmark set by compound 22 (IC50 40 nM), the target compound's oxy‑pyrrolidine linker and methylpiperazine‑carbonyl group provide a distinct chemical starting point for SAR exploration [1]. Procurement is recommended for enzymatic dose‑response assays and co‑crystallization trials aimed at understanding linker‑mediated selectivity.

Negative Control for EGFR‑Targeted Screening Libraries Containing AKOS024836912

Because the target compound is a constitutional isomer of AKOS024836912, it can serve as a specificity control in EGFR‑EGF interaction assays [2]. Including both isomers in the same screen helps deconvolute scaffold‑specific effects from connectivity‑dependent pharmacology.

Fragment Elaboration Studies Using the 2-(Pyrrolidin-3-yloxy)quinoxaline Core

The target compound represents a late‑stage elaboration product of the minimal fragment 2-(pyrrolidin-3-yloxy)quinoxaline. It is suitable for back‑titration experiments that quantify the affinity gain attributable to the 4‑methylpiperazine‑1‑carbonyl appendage, informing fragment‑based drug design campaigns .

Kinase Selectivity Profiling Panels

Given the structural novelty of the oxy‑pyrrolidine‑urea linkage, the compound is a valuable addition to broad‑panel kinase selectivity screens (e.g., DiscoveRx KINOMEscan) to identify off‑target kinases and establish a selectivity fingerprint distinct from established piperazinylquinoxaline inhibitors [3].

Quote Request

Request a Quote for 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.